2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride
Overview
Description
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 g/mol. This compound is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a suitable diene with a pyrazole derivative in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a tool in biological studies to understand the role of pyrazole derivatives in various biological processes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is similar to other pyrazole derivatives, such as 1,2,3,4,5,6,7,8-octahydrocyclohepta[c]pyrazole hydrochloride and 2,3,4,5,6,7,8-heptahydrocyclohepta[c]pyrazole hydrochloride. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting effects on its reactivity and biological activity.
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Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-4-7-6-9-10-8(7)5-3-1;/h6H,1-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUMSDMAROPXCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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